1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE
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Overview
Description
1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of fluorine and trifluoromethyl groups, which are known to enhance the biological activity and stability of organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases and polar aprotic solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives .
Scientific Research Applications
1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential anti-cancer properties.
N-(4-Fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide: A compound with similar structural features and applications.
Uniqueness
1-[5-(4-FLUOROPHENYL)-6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL]-4-[2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE stands out due to its unique combination of fluorine and trifluoromethyl groups, which confer enhanced biological activity and stability. This makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-methyl-4-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N4S/c1-15-20(16-6-8-17(25)9-7-16)21-22(29-14-30-23(21)33-15)32-12-10-31(11-13-32)19-5-3-2-4-18(19)24(26,27)28/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEIPELHDWPDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F4N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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